![molecular formula C14H18ClNO2S B7544707 (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone](/img/structure/B7544707.png)
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone
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Overview
Description
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone, also known as CMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. By enhancing the activity of the GABA-A receptor, (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone increases the inhibitory effects of GABA, resulting in the suppression of neuronal excitability and the reduction of seizures, pain, and inflammation.
Biochemical and Physiological Effects:
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter that is involved in neuronal excitability and can cause damage to neurons when overproduced. (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone also increases the release of GABA, which has an inhibitory effect on neuronal activity. These effects contribute to the anticonvulsant, analgesic, and anti-inflammatory properties of (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone.
Advantages and Limitations for Lab Experiments
The advantages of (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone in lab experiments include its high potency and selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo.
Future Directions
For the research of (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone include the development of more stable and bioavailable analogs, the investigation of its potential as a treatment for other neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone in combination with other drugs may lead to the development of more effective treatments for various conditions.
In conclusion, (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone is a promising compound that has potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively, and future directions for research include the development of more stable and bioavailable analogs and the investigation of its potential as a treatment for other neurological and psychiatric disorders.
Synthesis Methods
The synthesis of (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone involves the reaction of 2-chloro-5-methylthiophenol with 3-methoxypiperidine-4-carboxaldehyde in the presence of a base. The resulting product is then treated with acid to yield (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone. This method has been optimized to produce high yields of pure (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone.
Scientific Research Applications
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone has shown potential therapeutic applications in various scientific research studies. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. Studies have also shown that (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone has potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c1-18-10-4-3-7-16(9-10)14(17)12-8-11(19-2)5-6-13(12)15/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJHDAFDBRRTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=C(C=CC(=C2)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone |
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